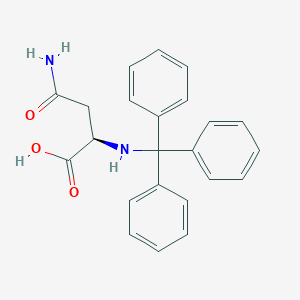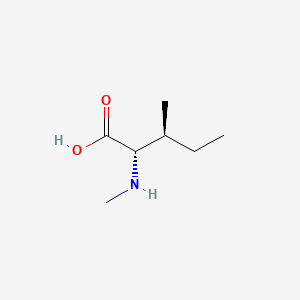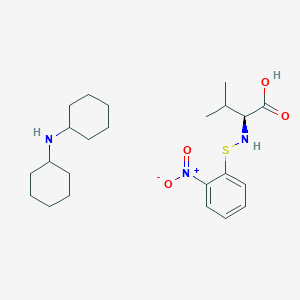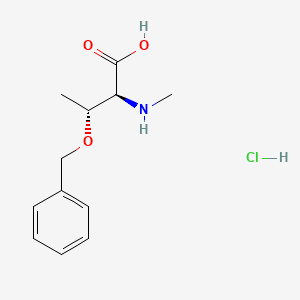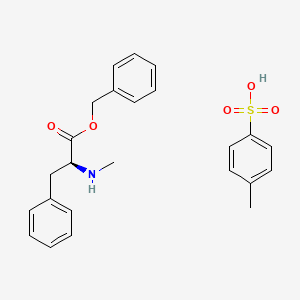
H-Orn-AMC hydrochloride salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Orn-AMC hydrochloride salt: is a chemical compound with the molecular formula C14H22N4O2·HCl. It is a derivative of ornithine, an amino acid, and is often used in biochemical research. This compound is particularly known for its role in enzymatic assays, where it serves as a substrate for various proteases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-Orn-AMC hydrochloride salt typically involves the coupling of ornithine with 7-amino-4-methylcoumarin (AMC). The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like N,N-diisopropylethylamine (DIPEA). The reaction mixture is then purified through crystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: H-Orn-AMC hydrochloride salt primarily undergoes hydrolysis and enzymatic cleavage reactions. It is stable under acidic conditions but can be hydrolyzed in the presence of strong bases.
Common Reagents and Conditions:
Hydrolysis: Strong bases like sodium hydroxide (NaOH) can hydrolyze the compound.
Enzymatic Cleavage: Proteases such as trypsin and chymotrypsin can cleave the AMC moiety from the ornithine residue.
Major Products Formed:
Hydrolysis: The hydrolysis of this compound results in the formation of ornithine and 7-amino-4-methylcoumarin.
Enzymatic Cleavage: Enzymatic reactions yield similar products, with the release of free AMC, which can be detected fluorometrically.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, H-Orn-AMC hydrochloride salt is used as a fluorescent substrate in various assays to study enzyme kinetics and inhibition.
Biology: In biological research, this compound is employed to investigate the activity of proteases in cell cultures and tissue samples. It helps in understanding protein degradation pathways and enzyme regulation.
Medicine: In medical research, this compound is used to screen for potential inhibitors of proteases, which are targets for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.
Industry: In the pharmaceutical industry, this compound is utilized in quality control assays to ensure the efficacy of enzyme-based drugs and formulations.
Wirkmechanismus
H-Orn-AMC hydrochloride salt acts as a substrate for proteases. When cleaved by these enzymes, it releases 7-amino-4-methylcoumarin, which fluoresces under UV light. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are primarily serine and cysteine proteases, and the pathways involved include proteolytic cleavage and subsequent fluorescence detection.
Vergleich Mit ähnlichen Verbindungen
- H-Lys-AMC hydrochloride salt
- H-Arg-AMC hydrochloride salt
- H-Gly-AMC hydrochloride salt
Comparison: H-Orn-AMC hydrochloride salt is unique due to its specific substrate properties for ornithine-specific proteases. Compared to H-Lys-AMC and H-Arg-AMC, it offers distinct advantages in assays requiring high specificity and sensitivity for ornithine-cleaving enzymes. Its fluorescence properties are similar to other AMC derivatives, making it a versatile tool in various biochemical assays.
Eigenschaften
CAS-Nummer |
98516-75-7 |
|---|---|
Molekularformel |
C15H19N3O3 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
(2S)-2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide |
InChI |
InChI=1S/C15H19N3O3/c1-9-7-14(19)21-13-8-10(4-5-11(9)13)18-15(20)12(17)3-2-6-16/h4-5,7-8,12H,2-3,6,16-17H2,1H3,(H,18,20)/t12-/m0/s1 |
InChI-Schlüssel |
MNDZVJYQUMPBPZ-LBPRGKRZSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN)N.Cl |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN)N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


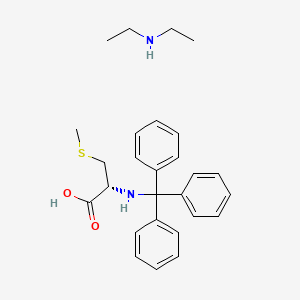
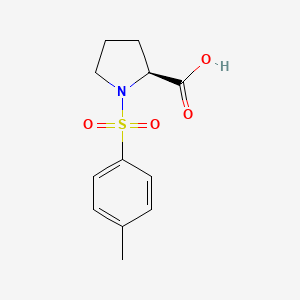

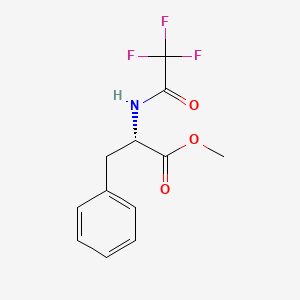

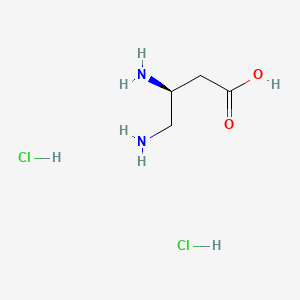
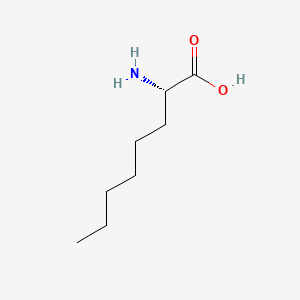
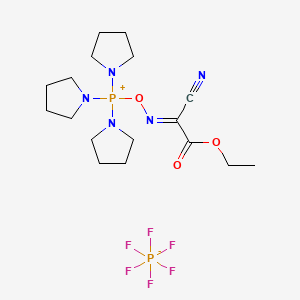
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612944.png)
